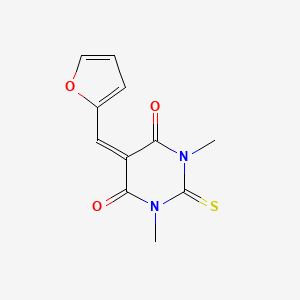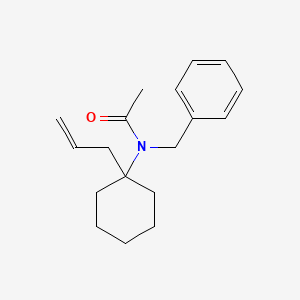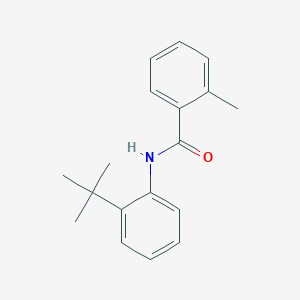![molecular formula C13H14N2O2S B5758770 5-ethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5758770.png)
5-ethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide is a chemical compound that has been the subject of various scientific studies due to its potential therapeutic applications. The compound is commonly referred to as EMFC and is known to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. In
Wirkmechanismus
The exact mechanism of action of EMFC is not fully understood. However, it is believed that EMFC exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and glucose metabolism.
Biochemical and Physiological Effects:
EMFC has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, EMFC has been shown to inhibit the activity of certain signaling pathways such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) that are involved in inflammation and tumor growth. Furthermore, EMFC has been shown to improve glucose metabolism by increasing insulin sensitivity and reducing insulin resistance.
Vorteile Und Einschränkungen Für Laborexperimente
EMFC possesses several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high purity and stability. Additionally, EMFC exhibits low toxicity and can be used at relatively high concentrations without causing adverse effects. However, EMFC also possesses certain limitations for lab experiments. It exhibits low solubility in water, which can limit its bioavailability and efficacy. Furthermore, EMFC exhibits poor membrane permeability, which can limit its ability to penetrate cells and tissues.
Zukünftige Richtungen
There are several future directions for the study of EMFC. One potential direction is to explore the use of EMFC in combination with other anti-inflammatory, anti-tumor, and anti-diabetic agents to enhance its therapeutic efficacy. Another potential direction is to explore the use of EMFC in animal models of inflammatory diseases, cancer, and diabetes to further elucidate its mechanism of action and therapeutic potential. Additionally, future studies can focus on improving the bioavailability and membrane permeability of EMFC through the development of novel drug delivery systems.
Synthesemethoden
EMFC can be synthesized through a simple reaction between 5-methyl-2-furaldehyde and thiosemicarbazide in the presence of ethyl acetoacetate. The reaction occurs under mild conditions and yields a high purity product. The synthesized EMFC can be further purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
EMFC has been the subject of various scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory properties that can be useful in the treatment of inflammatory diseases such as arthritis and asthma. Additionally, EMFC has been shown to possess anti-tumor properties that can be useful in the treatment of various types of cancer. Furthermore, EMFC has been shown to possess anti-diabetic properties that can be useful in the treatment of type 2 diabetes.
Eigenschaften
IUPAC Name |
5-ethyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-3-12-6-10(8-18-12)13(16)15-14-7-11-5-4-9(2)17-11/h4-8H,3H2,1-2H3,(H,15,16)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMPXXKSOXERAJ-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NN=CC2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=CS1)C(=O)N/N=C/C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-cyclopentylacetamide](/img/structure/B5758696.png)
![4-[(methoxyacetyl)amino]benzamide](/img/structure/B5758697.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5758711.png)

![2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B5758722.png)
![6-(3,4-dimethoxybenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5758727.png)
![N-(2-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5758736.png)

![5-(4-fluorophenyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5758778.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]isonicotinamide](/img/structure/B5758790.png)
